molecular formula C20H23FN2O B4546233 [4-(4-FLUOROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

[4-(4-FLUOROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

Cat. No.: B4546233
M. Wt: 326.4 g/mol
InChI Key: MUOJXNBRIAYNNH-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazinomethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group and a propylphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)piperazinomethanone typically involves the reaction of 4-fluorophenylpiperazine with 4-propylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)piperazinomethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-fluorophenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.

Medicine

In medicinal chemistry, 4-(4-fluorophenyl)piperazinomethanone is investigated for its potential as a therapeutic agent. It is explored for its ability to interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It is incorporated into polymers and coatings to enhance their performance characteristics.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)piperazinomethanone involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The compound may modulate the activity of specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorophenyl)piperazinomethanone
  • 4-(4-Fluorophenyl)piperazinomethanone
  • 4-(4-Fluorophenyl)piperazinomethanone

Uniqueness

4-(4-Fluorophenyl)piperazinomethanone is unique due to the specific substitution pattern on the phenyl rings. The presence of the fluorine atom and the propyl group imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-2-3-16-4-6-17(7-5-16)20(24)23-14-12-22(13-15-23)19-10-8-18(21)9-11-19/h4-11H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOJXNBRIAYNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-FLUOROPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE
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